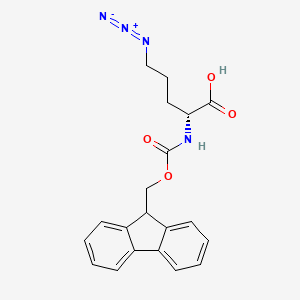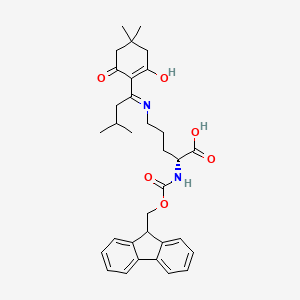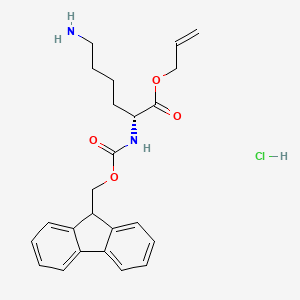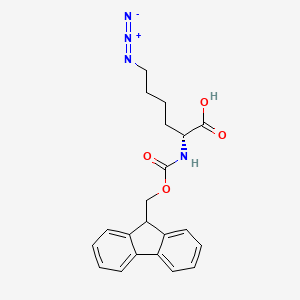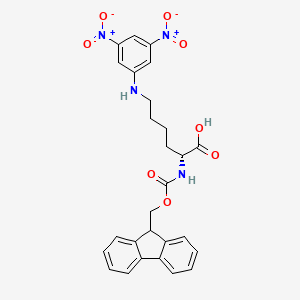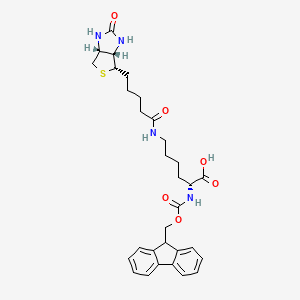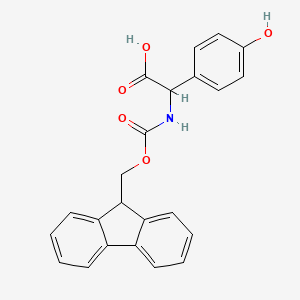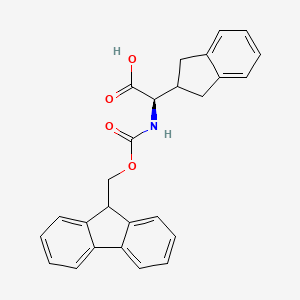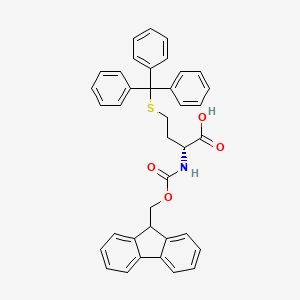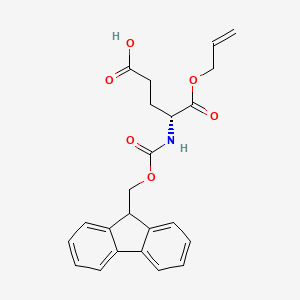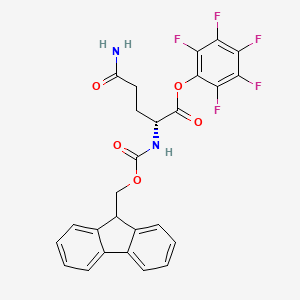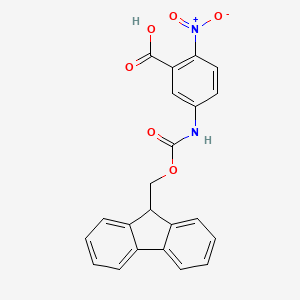
5-(9-芴甲氧羰基氨基)-2-硝基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a nitrobenzoic acid moiety. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect amino groups during the synthesis process.
科学研究应用
5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids.
Bioconjugation: The compound is used in the synthesis of bioconjugates for drug delivery and diagnostic applications.
Material Science: Fmoc-modified compounds are used in the fabrication of functional materials due to their self-assembly properties.
Medicinal Chemistry: It is used in the development of peptide-based therapeutics and as a building block for complex organic molecules.
作用机制
Target of Action
The primary target of 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid, also known as Fmoc-amino acid, is the amino group of amino acids . The Fmoc group is used as a protecting group for the amino group during peptide synthesis .
Mode of Action
The Fmoc group interacts with its target by attaching to the amino group of an amino acid, thereby protecting it during the peptide synthesis process . This protection is crucial as it prevents unwanted reactions from occurring during the synthesis process. The Fmoc group is base-labile , meaning it can be removed under basic conditions . This allows for the selective removal of the Fmoc group when desired, enabling the continuation of the peptide synthesis process .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group provides this protection, allowing for the efficient synthesis of peptides .
Pharmacokinetics
The fmoc group is known to be stable under acidic conditions and can be removed under basic conditions . This suggests that the bioavailability of Fmoc-amino acids could be influenced by the pH of the environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods
Industrial production of 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amino group.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is used for nitro group reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.
Major Products Formed
Deprotection: Free amino group.
Reduction: Amino-substituted benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
9-Fluorenylmethyloxycarbonyl chloride: Used for the protection of amino groups in peptide synthesis.
tert-Butyloxycarbonyl (Boc) protected compounds: Another class of protecting groups used in peptide synthesis.
Benzyl carbamate (Cbz) protected compounds: Used for the protection of amino groups in organic synthesis.
Uniqueness
5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid is unique due to its dual functionality, combining the Fmoc protecting group with a nitrobenzoic acid moiety. This allows for additional chemical modifications and applications in various fields of research and industry .
属性
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-21(26)18-11-13(9-10-20(18)24(28)29)23-22(27)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,23,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLLUZHKDVNVCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
